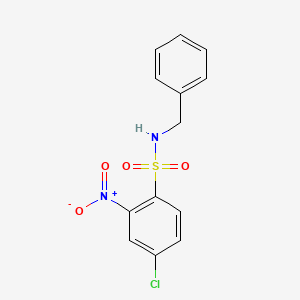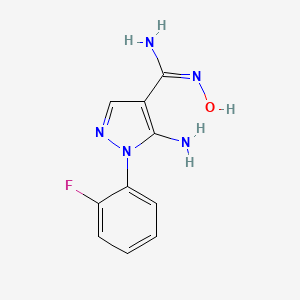
5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, there are related compounds with similar structures that have been synthesized. For instance, a one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine resulted in the desired product .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
5-Amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide and related compounds have been extensively studied for their potential in anticancer therapy. These compounds, through various synthetic pathways, have been transformed into pyrazolo[1,5-a]pyrimidines and Schiff bases. These derivatives have shown significant cytotoxic activity against a variety of human cancer cell lines, including colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancers. The structure-activity relationship (SAR) has been a crucial part of these studies, aiming to understand the impact of chemical modifications on anticancer activity (Hassan et al., 2015).
Antimicrobial Applications
The antimicrobial potential of derivatives of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide has also been explored. Novel Schiff bases derived from this compound and other related chemicals have been synthesized and tested for their antimicrobial activities. These compounds have shown excellent activity against a range of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Puthran et al., 2019).
Bioactive Molecule Discovery
The search for novel bioactive molecules has led to the exploration of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide derivatives for various biological activities. These studies have included the synthesis of pyrazole derivatives with potential antioxidant, anti-breast cancer, and anti-inflammatory properties. The interaction of these compounds with key enzymes implicated in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase (PI3K), has been investigated, providing insights into their mechanism of action and potential therapeutic applications (Thangarasu et al., 2019).
Novel Fluorophores and Agricultural Chemicals
Some derivatives of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide have been identified as novel fluorescent molecules. These compounds, featuring trifluoromethyl groups, have shown promise as attractive fluorophores due to their strong fluorescence intensity and potential binding sites. Additionally, their activity against monocotyledonous weeds, such as Echinochloa crus-galli, suggests their utility in developing new agricultural chemicals (Wu et al., 2006).
Propiedades
IUPAC Name |
5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-10(13)6(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARCIDWYBTTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=NO)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)/C(=N\O)/N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

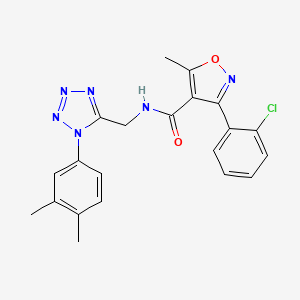
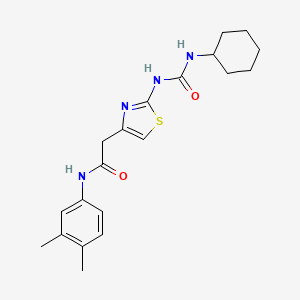
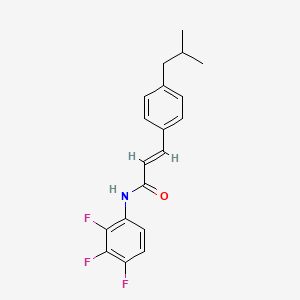

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2726273.png)
![4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide](/img/structure/B2726277.png)
![2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726278.png)

![Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2726280.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2726284.png)

